Muscarinic Acetylcholine Receptor Binding: Tissue-Level Affinity Differentiation
3-(2-Furylmethyl)piperidine (as the CHEMBL113397 entry) demonstrated differential muscarinic acetylcholine receptor binding affinity across four tissue preparations, with Ki values of 20 nM (cerebral cortex), 56 nM (parotid glands), 72 nM (heart), and 107 nM (urinary bladder) using [³H]-QNB competition radioligand binding . The 5.35-fold affinity span between cerebral cortex (lowest Ki) and urinary bladder (highest Ki) indicates tissue-dependent binding behaviour that may reflect muscarinic subtype selectivity. In contrast, canonical muscarinic antagonists such as atropine typically display narrower Ki distributions across tissues, and 3-benzylpiperidine analogs profiled in opioid/sigma receptor systems show distinct target selectivity profiles (e.g., MOR Ki = 56.4 nM, σ1R Ki = 11.0 nM for benzylpiperidine derivative 52) that do not overlap with this muscarinic signature . The absolute Ki value of 20 nM in cerebral cortex places 3-(2-furylmethyl)piperidine in the moderate-to-high affinity range for muscarinic receptors, a property that may be leveraged for CNS-penetrant muscarinic ligand design.
| Evidence Dimension | Muscarinic acetylcholine receptor binding affinity (Ki) across tissue preparations |
|---|---|
| Target Compound Data | Ki = 20 nM (cerebral cortex); 56 nM (parotid gland); 72 nM (heart); 107 nM (urinary bladder) |
| Comparator Or Baseline | Benzylpiperidine derivative 52: MOR Ki = 56.4 nM, σ1R Ki = 11.0 nM (different target profile); typical atropine-like muscarinic antagonists: narrower tissue Ki distribution |
| Quantified Difference | 5.35-fold affinity span across tissues for the target compound; target profile divergence from benzylpiperidine comparators (muscarinic vs. opioid/sigma) |
| Conditions | Competition radioligand binding with [³H]-QNB; tissue homogenates from rat cerebral cortex, parotid glands, heart, and urinary bladder |
Why This Matters
The tissue-differentiated binding profile enables informed selection of 3-(2-furylmethyl)piperidine as a muscarinic-focused scaffold distinct from benzylpiperidine-based opioid/sigma ligands.
- [1] BindingDB Entry BDBM50470873 (CHEMBL113397). Ki values: 20, 56, 72, 107 nM for muscarinic receptors in cerebral cortex, parotid, heart, and bladder. https://bindingdb.org (accessed 2024). View Source
- [2] Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Compound 52: MOR Ki = 56.4 nM, σ1R Ki = 11.0 nM. Scholars Portal Journals. View Source
